N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is a complex organic compound that features a bromobenzoyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a methylbenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium perchlorate (LiClO4) in acetonitrile (CH3CN) under nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. the general principles of organic synthesis, such as maintaining an inert atmosphere and using high-purity reagents, would apply to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles like sodium methoxide (NaOCH3). The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a different halogen or functional group in place of the bromine atom.
Scientific Research Applications
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromobenzoyl group can participate in hydrogen bonding and van der Waals interactions, while the dihydrobenzo[b][1,4]dioxin moiety can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-benzamide: Similar structure but lacks the methylbenzenesulfonamide group.
N-(7-(4-Bromo-benzoyl)-2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide: Similar but with an acetamide group instead of the methylbenzenesulfonamide group.
Uniqueness
N-(7-(3-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methylbenzenesulfonamide is unique due to the combination of its bromobenzoyl, dihydrobenzo[b][1,4]dioxin, and methylbenzenesulfonamide groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H18BrNO5S |
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Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[7-(3-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H18BrNO5S/c1-14-5-7-17(8-6-14)30(26,27)24-19-13-21-20(28-9-10-29-21)12-18(19)22(25)15-3-2-4-16(23)11-15/h2-8,11-13,24H,9-10H2,1H3 |
InChI Key |
SCQXWMMSPPUKQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2C(=O)C4=CC(=CC=C4)Br)OCCO3 |
Origin of Product |
United States |
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